4-Methyl-3-heptanone
Overview
Description
Synthesis Analysis
The synthesis of 4-Methyl-3-heptanone has been explored through various organic synthesis techniques. For instance, all four possible stereoisomers of 5-hydroxy-4-methyl-3-heptanone were synthesized using common achiral reagents in a straightforward organic synthesis process, involving whole tissues of Daucus carota, Solanum melongena, and Pleurotus ostreatus, showcasing the versatility of biological materials in chemical synthesis (Bohman & Unelius, 2009).
Molecular Structure Analysis
The molecular structure of 4-Methyl-3-heptanone and its derivatives has been a subject of extensive study. For example, detailed structural studies on 3-hydroxy-2-methyl-4(1H)-pyridinones, which share a similar methylated structure, reveal the importance of substituents on the ring structure and their effects on crystalline formation and stability, as determined through single crystal X-ray diffraction (Nelson et al., 1988).
Chemical Reactions and Properties
4-Methyl-3-heptanone is known for its role in the chemical signaling within biological systems, particularly in ants where it functions as an alarm pheromone. This highlights its volatile nature and its chemical reactivity in biological contexts (Mcgurk et al., 1966).
Physical Properties Analysis
The physical properties of 4-Methyl-3-heptanone, such as boiling point, melting point, and solubility, are crucial for its application in various chemical processes. However, specific details on these properties require further research in dedicated chemical databases or experimental studies.
Chemical Properties Analysis
The chemical behavior of 4-Methyl-3-heptanone under different conditions illustrates its reactivity and stability. Studies focusing on the beta-oxidation of related compounds shed light on its metabolic pathways and potential biodegradability. For instance, the identification of 4-heptanone as a beta-oxidation product of 2-ethylhexanoic acid from plasticisers in human urine suggests a metabolic pathway that could be relevant for understanding the fate of similar compounds in biological systems (Walker & Mills, 2001).
Scientific Research Applications
Pest Control and Insect Behavior :
- Bark Beetle Control : Higher release rates of 4-methyl-3-heptanone reduced the number of bark beetles trapped, suggesting its potential in controlling bark beetle populations (Gwinner & Gänshirt, 2004).
- Insect Defensive Secretions : It is the main constituent in opilionid scent gland secretions, serving as an effective defense against invertebrate predators like ants (Blum & Edgar, 1971).
- Alarm Pheromone in Ants : Found in the mandibular glands of Pogonomyrmex ants, 4-methyl-3-heptanone functions as an alarm pheromone and may serve as a natural pesticide (Mcgurk et al., 1966).
Human Health and Metabolism :
- Metabolite in Urine : 4-Heptanone in human urine is a beta-oxidation product of 2-ethylhexanoic acid from plasticizers, indicating its role in the metabolism of branched-chain drugs and environmental pollutants (Walker & Mills, 2001).
- Diabetes Marker : Urinary excretion of total 4-heptanone is increased in diabetes mellitus patients, signifying its potential as a biomarker in this disease (Liebich, 1983).
Chemical Synthesis and Pharmaceutical Applications :
- Stereoisomer Synthesis : A study demonstrates an efficient method for synthesizing all four stereoisomers of 5-hydroxy-4-methyl-3-heptanone using plants and oyster mushrooms, relevant for pharmaceutical applications (Bohman & Unelius, 2009).
- Efficient Synthesis Strategies : Chelating alcohols like di(ethylene glycol) significantly accelerate the samarium diiodide-mediated reduction of 3-heptanone to 3-heptanol, a strategy promising for the efficient synthesis of 3-heptanone-based pharmaceuticals (Dahlén & Hilmersson, 2001).
Safety And Hazards
4-Methyl-3-heptanone may cause drowsiness or dizziness, respiratory irritation, and eye irritation. It is harmful if inhaled and is a flammable liquid and vapour . Safety measures include avoiding ingestion and inhalation, ensuring adequate ventilation, keeping away from open flames, hot surfaces and sources of ignition, using only non-sparking tools, and taking precautionary measures against static discharges .
properties
IUPAC Name |
4-methylheptan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLRILUUXLBENA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884228 | |
Record name | 3-Heptanone, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-heptanone | |
CAS RN |
6137-11-7 | |
Record name | 4-Methyl-3-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6137-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-heptanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Heptanone, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Heptanone, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylheptan-3-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JK9GW89J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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